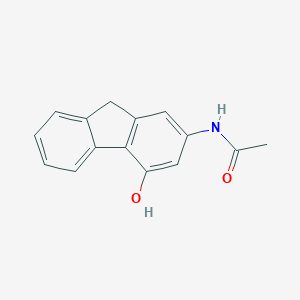
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol It is known for its unique structure, which includes a fluorenyl group and a hydroxyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-9H-fluoren-2-YL)acetamide typically involves the reaction of 4-hydroxyfluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylamines.
Substitution: Formation of fluorenyl halides.
科学的研究の応用
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide has diverse applications in scientific research:
作用機序
The mechanism of action of N-(4-Hydroxy-9H-fluoren-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity .
類似化合物との比較
Similar Compounds
- N-(9-Ethyl-9H-fluoren-2-YL)acetamide
- N-(9-Isopropyl-9H-fluoren-2-YL)acetamide
- N-(4-(9H-Fluoren-2-YL)-thiazol-2-YL)-2-phenyl-acetamide
Uniqueness
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide is unique due to the presence of the hydroxyl group at the 4-position of the fluorenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
生物活性
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by case studies and research findings.
- Molecular Formula : C15H13NO2
- Molecular Weight : 239.27 g/mol
- IUPAC Name : this compound
The compound features a hydroxyl group at the 4-position of the fluorenyl ring, which plays a critical role in its biological activity by facilitating hydrogen bonding with various biological macromolecules.
This compound interacts with specific molecular targets within cells. The hydroxyl group allows for the formation of hydrogen bonds, influencing the structure and function of proteins and enzymes. Additionally, the fluorenyl moiety can engage with hydrophobic regions of proteins, affecting their activity and cellular signaling pathways.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Potential
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial for various biological processes. Preliminary findings suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.
Research Findings and Case Studies
特性
IUPAC Name |
N-(4-hydroxy-9H-fluoren-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-12-7-11-6-10-4-2-3-5-13(10)15(11)14(18)8-12/h2-5,7-8,18H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRVEIEMCYNGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569670 |
Source


|
| Record name | N-(4-Hydroxy-9H-fluoren-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64724-49-8 |
Source


|
| Record name | N-(4-Hydroxy-9H-fluoren-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














